methyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate
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Overview
Description
Methyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate is a complex organic compound featuring a pyrazole ring, a benzoate ester, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-chloro-3-ethyl-1-methylpyrazole with appropriate reagents under controlled conditions.
Introduction of the Benzoate Ester: The benzoate ester group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.
Thioamide Formation: The thioamide group is formed by reacting the intermediate with thiourea or similar reagents under specific conditions[][3].
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols, often in the presence of a base, are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Methyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which methyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and thioamide group are key functional groups that interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: Shares the pyrazole ring structure but lacks the benzoate ester and thioamide groups.
1-Methyl-4-ethoxycarbonylpyrazole-5-sulfonamide: Similar in having a pyrazole ring and ester group but differs in the presence of a sulfonamide group instead of a thioamide.
Uniqueness
The presence of both a thioamide and a benzoate ester in the same molecule is particularly noteworthy .
Properties
Molecular Formula |
C15H15ClN4O3S |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
methyl 4-[(4-chloro-2-ethylpyrazole-3-carbonyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C15H15ClN4O3S/c1-3-20-12(11(16)8-17-20)13(21)19-15(24)18-10-6-4-9(5-7-10)14(22)23-2/h4-8H,3H2,1-2H3,(H2,18,19,21,24) |
InChI Key |
CXPZMOIAERLNGX-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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